REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[Se](=O)=[O:14].O1CCOCC1>O>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH:12]=[O:14])[CH:8]=[CH:7]2
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC(=NC12)C
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Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
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stirred in a 1-L round bottom flask
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The resulting solution was then refluxed for 24 h
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Duration
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24 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was then filtered off
|
Type
|
WASH
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Details
|
the selenium metal was then washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were then evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified by sublimation under reduced pressure or by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to yield pure yellow needle crystal
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC=C2C=CC(=NC12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |